7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, along with a phenoxyphenyl and a tosyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 4-chloroanthranilic acid with triethyl orthoformate to form the quinazoline intermediate . This intermediate is then subjected to further reactions to introduce the triazole ring and other functional groups.
The triazole ring can be introduced through a cyclization reaction involving appropriate precursors such as azides and alkynes under suitable conditions . The phenoxyphenyl and tosyl groups are typically introduced through nucleophilic substitution reactions using corresponding halides and tosylates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, tosylates, azides, alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]quinazoline: Shares the triazoloquinazoline core but lacks the phenoxyphenyl and tosyl groups.
1,2,4-triazolo[4,3-c]quinazoline: Another isomeric form with different biological activities.
Quinazolinone derivatives: Similar quinazoline core but different functional groups, leading to varied biological properties.
Uniqueness
7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl and tosyl groups enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCIPEIOXHLDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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